![molecular formula C10H18ClNO B14885677 2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
2-Azaspiro[5.5]undecan-7-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azaspiro[5.5]undecan-7-one hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undecan-7-one hydrochloride typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spiro ring in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Azaspiro[5.5]undecan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the spirocyclic core, such as alcohols, ketones, and substituted amines .
科学的研究の応用
2-Azaspiro[5.5]undecan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Azaspiro[5.5]undecan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. This compound may affect various biological pathways, including those involved in signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1-oxa-9-azaspiro[5.5]undecane: A spirocyclic compound with an oxygen atom in the ring, used in antituberculosis research.
Uniqueness
2-Azaspiro[5.5]undecan-7-one hydrochloride is unique due to its specific spirocyclic framework and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H18ClNO |
|---|---|
分子量 |
203.71 g/mol |
IUPAC名 |
2-azaspiro[5.5]undecan-11-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c12-9-4-1-2-5-10(9)6-3-7-11-8-10;/h11H,1-8H2;1H |
InChIキー |
BSRNMWPVZXEWOG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCCNC2)C(=O)C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



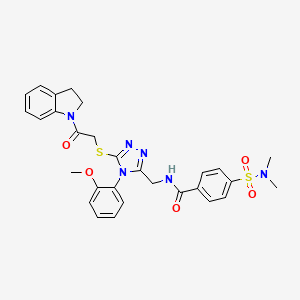
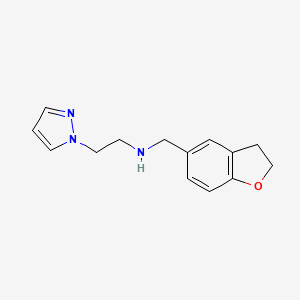
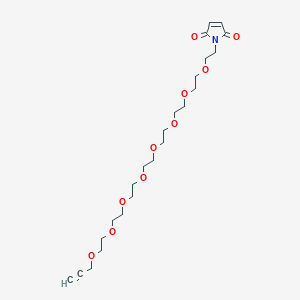
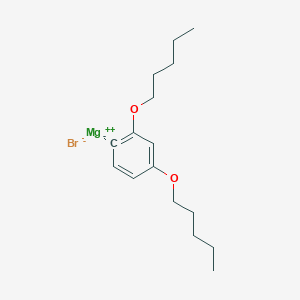
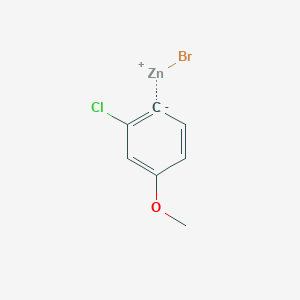
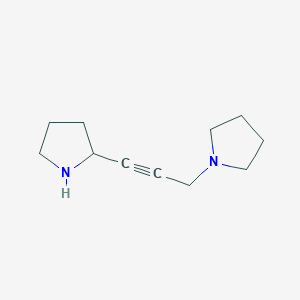
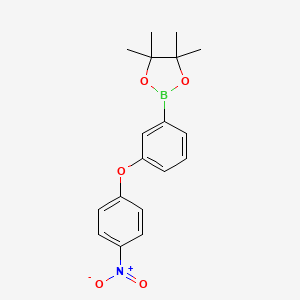
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
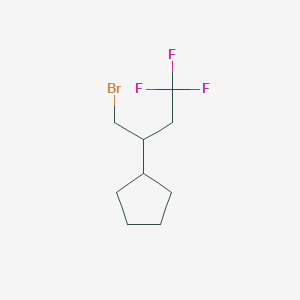
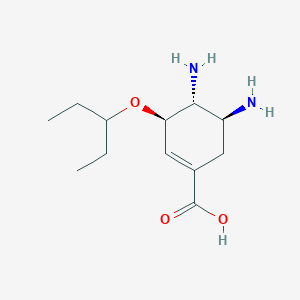

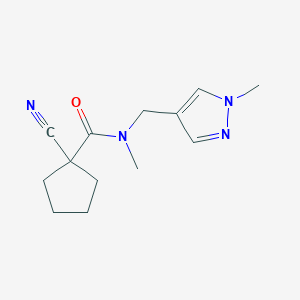
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
